2-Naphthol-1,3,4,5,6,7,8-d7

Catalog No.
S804344
CAS No.
78832-54-9
M.F
C10H8O
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol-1,3,4,5,6,7,8-d7

CAS Number

78832-54-9

Product Name

2-Naphthol-1,3,4,5,6,7,8-d7

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol

Molecular Formula

C10H8O

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D

InChI Key

JWAZRIHNYRIHIV-GSNKEKJESA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)O

Synonyms

2-Naphthalen-1,3,4,5,6,7,8-d7-ol; Naphthalen-1,3,4,5,6,7,8-d7-2-ol; 2-Naphthalenol-d7; 2-Hydroxynaphthalene-d7; Azogen Developer A-d7; Betanaphthol-d7; C.I. 37500-d7; C.I. Developer 5-d7; Developer A-d7; Developer AMS-d7; Developer BN-d7; Developer N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]

2-Naphthol-1,3,4,5,6,7,8-d7 is a deuterated derivative of 2-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is notable for its unique isotopic properties, making it a valuable tool in various scientific fields, particularly in analytical chemistry and biological research. As a metabolite of naphthalene, it is produced through the action of cytochrome P450 enzymes (specifically CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) during the metabolic breakdown of naphthalene .

2-Naphthol-1,3,4,5,6,7,8-d7 itself doesn't have a well-defined mechanism of action. Its primary function lies in serving as a research tool to investigate the mechanisms of other compounds or biological processes. By incorporating it into a system and tracking its movement using techniques like NMR, scientists can gain insights into various mechanisms.

Information on the specific safety hazards of 2-Naphthol-1,3,4,5,6,7,8-d7 might be limited. However, considering the similarity to unlabeled 2-naphthol, some general precautions are advisable []:

  • Potential irritant: May cause skin, eye, and respiratory tract irritation.
  • Combustible: Flammable solid, handle with care around open flames.
  • Follow laboratory safety protocols: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuteration can simplify NMR spectra by reducing signal overlap from protons (hydrogen nuclei). This allows for better resolution and identification of other nuclei present in the molecule .

Mechanistic Studies:

  • By selectively replacing specific hydrogen atoms with deuterium, scientists can track the movement and behavior of these atoms within a molecule during a reaction. This information helps elucidate reaction mechanisms and pathways .

Pharmacokinetic Studies:

  • Deuterated compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in living organisms. The presence of deuterium alters the molecule's mass slightly, allowing researchers to distinguish it from the unlabeled molecule using various analytical techniques .

Material Science:

  • Deuterated molecules can be incorporated into materials to investigate their physical and chemical properties. For example, deuteration can affect the material's stability, conductivity, or other properties relevant for specific applications .

  • Oxidation: It can be oxidized to form naphthoquinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to dihydronaphthols with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur, including nitration and halogenation.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionSodium borohydrideAnhydrous conditions
SubstitutionNitric acid (for nitration)Typically under reflux

Research indicates that 2-naphthol can induce oxidative and nitrative stress in biological systems by generating reactive oxygen and nitrogen species. It has been associated with allergic disorders in children, where higher levels of 2-naphthol correlate with markers of oxidative stress (such as 8-hydroxydeoxyguanosine) and immunoglobulin E levels . This suggests a potential role in the pathogenesis of allergic diseases.

The synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 typically involves the deuteration of 2-naphthol. This can be accomplished by treating 2-naphthol with deuterium oxide (D2O) in the presence of a catalyst under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium. Industrial production follows similar principles but on a larger scale using high-purity deuterium oxide and specialized reactors designed for high-pressure conditions .

2-Naphthol-1,3,4,5,6,7,8-d7 has diverse applications across various fields:

  • Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
  • Biology: Employed in metabolic studies to trace biochemical pathways.
  • Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
  • Industry: Applied in synthesizing other deuterated compounds for various applications.

Studies have shown that exposure to 2-naphthol can lead to significant biological interactions. For instance:

  • It acts as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), particularly from environmental sources such as combustion.
  • The compound's levels have been linked to oxidative stress markers in children exposed to environmental pollutants .

These findings suggest that further investigation into its interactions could provide insights into environmental health risks.

Several compounds share structural similarities with 2-Naphthol-1,3,4,5,6,7,8-d7. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
NaphthaleneTwo fused benzene ringsParent compound; less soluble than naphthols
1-NaphtholHydroxyl group on the first ringLess studied; fewer applications
2-HydroxynaphthaleneHydroxyl group on the second ringSimilar reactivity but different metabolic pathways
9-HydroxyfluoreneHydroxyl group on a fluorene ringUsed in organic synthesis; different toxicity profile

Uniqueness of 2-Naphthol-1,3,4,5,6,7,8-d7

The uniqueness of 2-Naphthol-1,3,4,5,6,7,8-d7 lies primarily in its isotopic labeling with deuterium. This feature allows for precise tracing in metabolic studies and reaction mechanisms that other compounds cannot provide. Its specific interactions and reactions also differentiate it from its analogs.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(~2~H_7_)Naphthalen-2-ol

Dates

Modify: 2023-08-15

Explore Compound Types